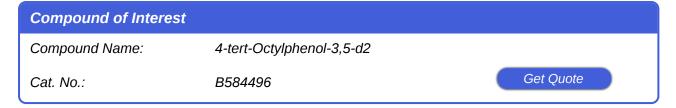


In-Depth Technical Guide: 4-tert-Octylphenol-3,5-d2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-tert-Octylphenol-3,5-d2**, a deuterated isotopologue of the environmental estrogen 4-tert-octylphenol. This document details its molecular weight, outlines experimental protocols for its synthesis and analysis, and illustrates its interaction with key biological signaling pathways.

Core Data: Molecular Weight

The introduction of deuterium at specific positions in a molecule is a critical tool in mechanistic studies, quantitative bioanalysis, and for altering metabolic profiles. The precise molecular weight of **4-tert-Octylphenol-3,5-d2** is fundamental for its application in mass spectrometry-based assays. The following table summarizes the molecular weights of 4-tert-Octylphenol and its deuterated analogue.

Compound	Molecular Formula	Molar Mass (g/mol)	Monoisotopic Mass (Da)
4-tert-Octylphenol	C14H22O	206.32	206.1671
4-tert-Octylphenol-3,5-d2	C14H20D2O	208.33	208.1796

Calculation of the Molecular Weight of **4-tert-Octylphenol-3,5-d2**:



The molecular weight of **4-tert-Octylphenol-3,5-d2** is calculated by substituting the mass of two protium (¹H) atoms with two deuterium (²H) atoms in the parent molecule.

- Molecular Weight of 4-tert-Octylphenol (C14H22O): 206.32 g/mol [1][2]
- Atomic Weight of Deuterium (D): ~2.014 u[3]
- Atomic Weight of Hydrogen (H): ~1.008 u

Calculation: (Molecular Weight of $C_{14}H_{22}O$) - (2 × Atomic Weight of H) + (2 × Atomic Weight of D) = 206.32 - (2 × 1.008) + (2 × 2.014) = 208.33 g/mol

Experimental Protocols Synthesis of 4-tert-Octylphenol-3,5-d2

The synthesis of deuterated phenols can be achieved through various methods, primarily involving H-D exchange reactions. Below is a representative protocol adapted from general methods for phenol deuteration.

Method: Acid-Catalyzed H-D Exchange

This method utilizes a strong acid catalyst to facilitate the exchange of hydrogen for deuterium at the ortho and para positions of the phenolic ring.

Materials:

- 4-tert-Octylphenol
- Deuterium oxide (D₂O, 99.8 atom % D)
- Amberlyst-15 ion-exchange resin (or a similar strong acid catalyst)
- Anhydrous diethyl ether or dichloromethane for extraction
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Round-bottom flask



- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 4-tert-octylphenol (1 equivalent) in deuterium oxide, add a catalytic amount of dry Amberlyst-15 resin.
- The reaction mixture is then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy.
- After cooling to room temperature, the resin is removed by filtration.
- The aqueous solution is extracted with diethyl ether or dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude deuterated product.
- Purification can be achieved by column chromatography on silica gel if necessary.

Analytical Characterization

Confirmation of the isotopic labeling and purity of the synthesized **4-tert-Octylphenol-3,5-d2** is crucial. A combination of NMR and mass spectrometry techniques is recommended.[4][5]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:



- ¹H NMR: The disappearance or significant reduction of the signals corresponding to the protons at the 3 and 5 positions of the aromatic ring confirms successful deuteration.
- ²H NMR: The appearance of a signal in the deuterium NMR spectrum at the chemical shift corresponding to the 3 and 5 positions of the aromatic ring provides direct evidence of deuterium incorporation.[6]
- 2. Mass Spectrometry (MS):
- Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass
 Spectrometry (LC-MS): These techniques are used to determine the molecular weight of the
 product and assess its isotopic purity.[1] The mass spectrum of 4-tert-Octylphenol-3,5-d2
 will show a molecular ion peak (M+) that is two mass units higher than that of the unlabeled
 4-tert-octylphenol.

Signaling Pathways and Biological Activity

4-tert-Octylphenol is a well-known xenoestrogen that can interfere with the endocrine system by mimicking the effects of endogenous estrogens. Its primary mechanism of action involves binding to estrogen receptors (ER α and ER β), which leads to the modulation of gene expression.[7][8]

Estrogenic Signaling Pathway of 4-tert-Octylphenol

Experimental Workflow for Assessing Estrogenic Activity

The estrogenic activity of compounds like 4-tert-octylphenol can be evaluated using in vitro reporter gene assays.

Workflow for Estrogenic Activity Assay

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- To cite this document: BenchChem. [In-Depth Technical Guide: 4-tert-Octylphenol-3,5-d2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584496#4-tert-octylphenol-3-5-d2-molecular-weight]

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